molecular formula C13H12O2S B13594983 2-(5-Phenylthiophen-2-yl)propanoic acid CAS No. 1783541-29-6

2-(5-Phenylthiophen-2-yl)propanoic acid

Cat. No.: B13594983
CAS No.: 1783541-29-6
M. Wt: 232.30 g/mol
InChI Key: WJULRKXZMLSTRG-UHFFFAOYSA-N
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Description

Overview of Thiophene-Containing Organic Acids in Academic Research

Thiophene (B33073), a five-membered, sulfur-containing aromatic heterocycle, is a foundational structure in medicinal chemistry and material science. clinicalresearchnewsonline.comresearchgate.net Its derivatives are recognized as privileged structures in drug design, serving as building blocks for molecules with a wide array of therapeutic properties, including anti-inflammatory, antibacterial, antifungal, and antiviral activities. clinicalresearchnewsonline.comresearchgate.net The thiophene ring is often used as a bioisostere for a phenyl ring, a substitution that can improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. acs.org

When a carboxylic acid functional group is incorporated into a thiophene-based molecule, it often imparts significant biological activity. Thiophene-containing organic acids are a well-established class of compounds, particularly noted for their anti-inflammatory properties. researchgate.net Many of these compounds function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net Prominent examples of commercially available drugs that feature a thiophene carboxylic acid or propanoic acid moiety include Tiaprofenic acid and Tenidap. researchgate.net

However, the metabolic profile of thiophene-containing drugs is also a critical area of academic inquiry. The thiophene ring can undergo cytochrome P450-mediated oxidation, leading to the formation of reactive metabolites like thiophene S-oxides and epoxides. acs.org These reactive intermediates can be responsible for adverse drug reactions, a notable example being the hepatotoxicity associated with Tienilic acid, a thiophene-based drug that was withdrawn from the market. acs.org In material science, thiophene-containing acids, such as 2,5-thiophenedicarboxylic acid, are explored as monomers for creating novel bio-based polyesters and covalent organic frameworks (COFs), contributing to the development of advanced polymers and electronic materials. nih.govresearchgate.netresearchgate.net

Significance of Phenylthiophene and Propanoic Acid Motifs in Chemical Biology and Material Science

The structural composition of 2-(5-Phenylthiophen-2-yl)propanoic acid combines two key motifs: phenylthiophene and propanoic acid. Each contributes distinct and valuable properties that are leveraged in chemical biology and material science.

The phenylthiophene moiety is significant in the field of material science, particularly for organic electronics. Oligomers and polymers containing thiophene-phenylene units are investigated as organic semiconductors. acs.org These materials are of interest for applications in devices like field-effect transistors (FETs) and light-emitting diodes (LEDs), where the conjugated system of alternating phenyl and thiophene rings facilitates charge transport. clinicalresearchnewsonline.comacs.org The electronic properties can be tuned by modifying the structure and substitution of these rings.

The propanoic acid motif, especially when attached to an aromatic system (forming an arylpropanoic acid), is of paramount importance in medicinal chemistry. orientjchem.orghumanjournals.com This structural class forms the backbone of one of the most successful groups of NSAIDs, known as "profens." orientjchem.org Ibuprofen, chemically 2-(4-isobutylphenyl)propanoic acid, is a quintessential example, known for its potent anti-inflammatory, analgesic, and antipyretic properties. orientjchem.orghumanjournals.com The biological activity of these NSAIDs stems from their ability to suppress prostaglandin (B15479496) biosynthesis by inhibiting COX enzymes. orientjchem.org Beyond inflammation, arylpropanoic acid derivatives have been explored for a wide range of other biological activities, including anticancer and antibacterial applications. orientjchem.orghumanjournals.com In material science, propanoic acid and its esters are used as intermediates in the production of polymers like cellulose-acetate-propionate, a useful thermoplastic. wikipedia.org

The combination of these two motifs in this compound suggests a molecule with potential applications in both pharmacology, as a potential anti-inflammatory agent analogous to the profen drugs, and in material science, as a functionalized monomer.

Historical Context of Research on this compound and Related Analogs

While specific historical research focused solely on this compound is not extensively documented in seminal early literature, the scientific context for its investigation is firmly rooted in the development of thiophene-based NSAIDs. The exploration of this class of compounds gained momentum following the success of arylpropanoic acid drugs.

A key related analog is Tiaprofenic acid (2-(5-benzoylthiophen-2-yl)propanoic acid). Research and development of this compound as an NSAID provided a direct precedent for investigating other 2-(thiophen-2-yl)propanoic acid derivatives. researchgate.netacs.org Tiaprofenic acid's mechanism of action, involving the inhibition of COX enzymes, established a clear therapeutic target for analogous structures. researchgate.net

Another historically significant related compound is Suprofen (B1682721) , which also contains a thiophene ring and a propanoic acid side chain. acs.org The study of Suprofen contributed to the understanding of the therapeutic potential of this chemical class. However, it also highlighted the potential for toxicity associated with the thiophene moiety, as its use was linked to side effects such as acute renal failure. acs.org The experiences with drugs like Tiaprofenic acid and Suprofen have historically guided the research of newer analogs, focusing on optimizing the balance between therapeutic efficacy and safety by modifying the substituents on the thiophene ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1783541-29-6

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

2-(5-phenylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C13H12O2S/c1-9(13(14)15)11-7-8-12(16-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15)

InChI Key

WJULRKXZMLSTRG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 5 Phenylthiophen 2 Yl Propanoic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 2-(5-phenylthiophen-2-yl)propanoic acid reveals several key disconnections. The primary disconnection is at the C-C bond between the thiophene (B33073) ring and the propanoic acid side chain. This suggests a precursor such as a 5-phenylthiophene-2-yl derivative that can be elaborated to the final product. A second key disconnection breaks the bond between the phenyl group and the thiophene ring, pointing towards a thiophene precursor and a phenyl-containing reagent.

This analysis leads to two main synthetic strategies:

Late-stage side chain formation: Constructing the 5-phenylthiophene core first, followed by the introduction of the propanoic acid side chain.

Thiophene ring formation with pre-installed side chain components: Synthesizing a precursor that already contains the propanoic acid or a masked equivalent, followed by the formation of the thiophene ring.

The first strategy is often more convergent and allows for greater flexibility in the synthesis of the phenylthiophene core.

Classical and Modern Approaches to the Phenylthiophene Core Synthesis

The formation of the 5-phenylthiophene core is a critical step in the synthesis of the target molecule. Both classical ring-forming reactions and modern cross-coupling methodologies are employed to achieve this.

Strategies for the Formation of the Thiophene Ring System

Several classical methods are available for the synthesis of substituted thiophenes. These often involve the condensation of acyclic precursors with a sulfur source.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. For the synthesis of a 5-phenylthiophene precursor, a 1-phenyl-1,4-dicarbonyl compound would be required. wikipedia.orguobaghdad.edu.iqorganic-chemistry.org

Fiesselmann Thiophene Synthesis: This reaction provides access to substituted thiophenes through the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters. wikipedia.orgwikipedia.org To generate a phenyl-substituted thiophene, an appropriately substituted precursor would be necessary.

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a 2-aminothiophene. researchgate.netsemanticscholar.org While this method primarily produces aminothiophenes, the amino group can be subsequently removed or transformed.

These classical methods, while foundational, can sometimes suffer from harsh reaction conditions and limited substrate scope.

Introduction of the Phenyl Moiety via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly powerful tool for introducing the phenyl group onto the thiophene ring. researchgate.net This reaction typically involves the coupling of a thienylboronic acid or its ester with a phenyl halide, or conversely, a phenylboronic acid with a halothiophene, in the presence of a palladium catalyst and a base.

A common approach is the reaction of 2-bromothiophene with phenylboronic acid. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields.

EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)
12-BromothiophenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water>90
22-IodothiophenePhenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane85
3Phenyl bromide2-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/Water92

This table presents representative data for the Suzuki-Miyaura coupling to form the 5-phenylthiophene core. The specific conditions and yields can vary depending on the substrates and ancillary ligands used.

Synthesis of the Propanoic Acid Side Chain

The introduction of the chiral propanoic acid side chain at the 2-position of the 5-phenylthiophene core is a critical step that defines the final molecule's identity. Stereoselective methods are paramount to obtain the desired enantiomer.

Stereoselective Synthesis of the Propanoic Acid Moiety

Direct enantioselective alkylation of a precursor like 2-(5-phenylthiophen-2-yl)acetic acid is a highly efficient strategy. This can be achieved by generating an enediolate which then reacts with a methylating agent in the presence of a chiral lithium amide. This approach avoids the need for attaching and removing a chiral auxiliary. nih.gov

Another route involves the asymmetric hydrogenation of an α,β-unsaturated precursor, such as (E)-2-(5-phenylthiophen-2-yl)acrylic acid, using a chiral catalyst.

Chiral Auxiliary and Asymmetric Catalysis Approaches

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in the synthesis of 2-arylpropanoic acids. In this approach, a chiral molecule is temporarily attached to a precursor, directs the stereoselective introduction of the methyl group, and is subsequently cleaved to yield the enantiomerically enriched product.

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. scielo.org.mx The general strategy involves the following steps:

Coupling of 5-phenylthiophene-2-acetic acid with the chiral auxiliary.

Diastereoselective methylation of the resulting adduct.

Removal of the chiral auxiliary to afford the desired enantiomer of this compound.

Chiral AuxiliaryMethylating AgentDiastereomeric Excess (d.e.)
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneMethyl iodide>95%
(R)-(+)-PseudoephedrineMethyl iodide>90%

This table illustrates the typical diastereoselectivities achieved using common chiral auxiliaries in the synthesis of 2-arylpropanoic acids.

Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. This can involve transition metal catalysts with chiral ligands that facilitate the enantioselective methylation of a suitable precursor or the asymmetric hydrogenation of an unsaturated intermediate.

Green Chemistry Considerations in the Synthesis of this compound

The development of environmentally benign synthetic routes for pharmaceuticals is a significant focus of contemporary chemical research. For this compound, a non-steroidal anti-inflammatory drug (NSAID) analog, green chemistry principles can be applied to minimize waste, reduce energy consumption, and utilize safer reagents. While specific research on the application of solvent-free, microwave-assisted, or biocatalytic methods for the synthesis of this particular compound is not extensively documented, the principles can be extrapolated from methodologies developed for structurally similar compounds, such as other profens and thiophene derivatives.

Conventional synthetic methods often rely on volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free and microwave-assisted syntheses represent greener alternatives that can enhance reaction rates, improve yields, and simplify purification processes.

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. For the synthesis of this compound, microwave irradiation could potentially be applied to key steps such as the construction of the thiophene ring or the formation of the carbon-carbon bond to introduce the propanoic acid moiety. While specific studies on this compound are lacking, the successful application of microwave-assisted synthesis for other 2-arylpropanoic acids suggests its potential feasibility.

Solvent-free, or solid-state, reactions are another cornerstone of green chemistry. By eliminating the solvent, this approach reduces waste and can sometimes lead to different reactivity and selectivity compared to solution-phase reactions. For a multi-step synthesis of this compound, certain reactions could be adapted to be performed under solvent-free conditions, potentially by grinding the reactants together or by using a minimal amount of a recyclable catalytic medium.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related 2-Arylpropanoic Acid

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hoursMinutes
Energy Consumption HighLow
Product Yield Moderate to HighOften Higher
Solvent Usage SignificantReduced or Eliminated
Side Reactions More prevalentOften Minimized

Biocatalysis employs enzymes as catalysts to perform chemical transformations. Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild conditions, reducing the need for protecting groups and harsh reagents.

For a chiral molecule like this compound, achieving high enantiomeric purity is crucial, as the pharmacological activity often resides in only one of the enantiomers. Enzymatic kinetic resolution is a well-established biocatalytic method for separating enantiomers of profens. This process typically involves the use of a lipase enzyme to selectively esterify one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomer from the esterified one. While specific lipases for the resolution of this compound have not been reported, it is plausible that screening a variety of commercially available lipases could identify a suitable biocatalyst.

Another biocatalytic approach could involve the asymmetric synthesis of a key chiral intermediate. For instance, an enzyme could be used to asymmetrically reduce a ketone precursor to a chiral alcohol, which could then be converted to the final product. The use of nitrile-converting enzymes could also be explored for the synthesis of enantiomerically pure profens.

Table 2: Potential Biocatalytic Approaches for the Synthesis of Enantiomerically Pure this compound

Biocatalytic MethodDescriptionPotential Advantages
Enzymatic Kinetic Resolution Selective enzymatic reaction (e.g., esterification) of one enantiomer in a racemic mixture, allowing for separation.High enantioselectivity, mild reaction conditions.
Asymmetric Bioreduction Enzymatic reduction of a prochiral ketone precursor to a specific chiral alcohol intermediate.High enantiomeric excess, environmentally benign reducing agents.
Enzymatic Hydrolysis of Nitriles Use of nitrilases or nitrile hydratases to convert a nitrile precursor to the corresponding carboxylic acid enantioselectively.Avoids harsh hydrolytic conditions, can be highly enantioselective.

Chemical Derivatization and Analog Design of 2 5 Phenylthiophen 2 Yl Propanoic Acid

Modifications of the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for chemical derivatization due to its versatile reactivity. Modifications at this position can significantly alter the compound's polarity, acidity, and ability to act as a hydrogen bond donor or acceptor.

The carboxylic acid of 2-(5-phenylthiophen-2-yl)propanoic acid can be readily converted into a wide range of esters and amides. These reactions are fundamental in medicinal chemistry for creating prodrugs or modulating a compound's pharmacokinetic profile.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification using a catalytic amount of sulfuric acid) or through coupling agents. For example, the esterification of structurally related propanoic acids has been shown to proceed efficiently. mdpi.com The reaction of the parent acid with various alcohols can yield a library of ester derivatives.

Amidation involves coupling the carboxylic acid with a primary or secondary amine. This transformation is typically facilitated by activating the carboxyl group, for instance, by converting it to an acyl chloride or by using peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov This approach allows for the introduction of diverse functionalities by varying the amine component. nih.gov The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for example, involves the acylation of a substituted thiophen-2-amine with an acyl chloride, demonstrating a relevant transformation on a thiophene-containing scaffold. mdpi.com

Table 1: Examples of Carboxylic Acid Modifications
Reaction TypeReagents and ConditionsProduct Functional GroupPotential Utility
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), HeatEster (-COOR)Prodrug design, Increased lipophilicity
AmidationAmine (R-NH₂), Coupling Agent (e.g., HBTU), BaseAmide (-CONHR)Modulation of H-bonding, SAR studies

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(5-phenylthiophen-2-yl)propan-1-ol. This transformation opens up a new set of functionalization possibilities. Potent reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) are typically employed for this conversion.

The resulting primary alcohol is a versatile intermediate. It can be:

Oxidized back to the aldehyde or carboxylic acid using appropriate oxidizing agents.

Converted to ethers via Williamson ether synthesis.

Transformed into esters by reaction with acyl chlorides or other carboxylic acids.

Substituted with halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), creating precursors for further nucleophilic substitution reactions.

For instance, the synthesis of (S)-1-[2-(4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol from the amino acid derivative L-phenylalaninol highlights the stability and utility of the propanol (B110389) structure in more complex syntheses. nih.gov

Structural Diversification of the Thiophene (B33073) Ring System

Modifications to the heterocyclic core are essential for probing the electronic and steric requirements of biological targets.

The introduction of substituents onto the thiophene ring can profoundly influence the molecule's electronic properties and reactivity. Aromatic nucleophilic substitution (SNAr) reactions are a key method for modifying thiophene derivatives. nih.gov The feasibility and regioselectivity of these reactions are dictated by the nature of the existing substituents.

Computational studies on 2-methoxy-3-X-5-nitrothiophenes show that electron-withdrawing groups (such as -NO₂, -CN, or -SO₂CH₃) at the C3 or C5 positions activate the thiophene ring towards nucleophilic attack. nih.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. Conversely, electron-donating groups would deactivate the ring. This principle can be applied to the this compound scaffold to guide the synthesis of analogs with tailored electronic profiles.

Table 2: Influence of Substituents on Thiophene Ring Reactivity
Substituent TypeExample GroupsEffect on Nucleophilic SubstitutionMechanism of Influence
Electron-Withdrawing-NO₂, -CN, -COCH₃ActivatingStabilizes negative charge in reaction intermediate
Electron-Donating-CH₃, -OCH₃DeactivatingDestabilizes negative charge in reaction intermediate

The phenyl group and the direct linkage between the two aromatic rings are also key targets for modification. Analogs can be designed by introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring. These changes can affect the molecule's lipophilicity, steric bulk, and electronic properties.

Synthesis of Stereoisomers and Enantiomeric Purity Assessment

The propanoic acid side chain of this compound contains a chiral center at the C2 position. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-2-(5-phenylthiophen-2-yl)propanoic acid. The synthesis and separation of individual stereoisomers are often crucial, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov

The synthesis of enantiomerically pure forms can be achieved through several methods:

Chiral Resolution: This classical method involves separating a racemic mixture. The racemic acid can be reacted with a chiral resolving agent (e.g., a chiral amine like (R)-(+)-α-methylbenzylamine) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing them to be separated by fractional crystallization. Subsequent acidification of the separated salts yields the individual enantiomers.

Asymmetric Synthesis: This approach involves creating the chiral center in a stereoselective manner. This could be achieved by using a chiral catalyst or a chiral auxiliary during the synthesis of the propanoic acid side chain.

Enzymatic Resolution: Enzymes such as lipases can be used to selectively catalyze a reaction (e.g., esterification) on one enantiomer in a racemic mixture, allowing the unreacted enantiomer and the product to be separated.

The enantiomeric purity of the separated isomers is typically assessed using chiral chromatography (e.g., HPLC with a chiral stationary phase) or by NMR spectroscopy using chiral shift reagents.

Rational Design of Analogs Based on Computational Predictions

The rational design of novel chemical entities leverages computational chemistry to predict the biological activity and pharmacokinetic properties of molecules prior to their synthesis, thereby streamlining the drug discovery process. For a scaffold such as this compound, computational predictions are instrumental in designing analogs with potentially enhanced potency, selectivity, or improved absorption, distribution, metabolism, and excretion (ADMET) profiles. This approach relies on understanding the interactions between a ligand and its biological target at a molecular level.

The process of rational analog design is typically multifaceted, incorporating several key computational methodologies:

Molecular Docking: This technique is fundamental to structure-based drug design. It predicts the binding mode and affinity of a ligand within the active site of a target protein. For instance, if this compound were to target an enzyme like cyclooxygenase (COX), as is common for propanoic acid derivatives, docking studies would be performed to model its interactions. nih.govnih.gov Analogs would then be designed to optimize these interactions, for example, by introducing functional groups that can form additional hydrogen bonds or hydrophobic contacts with key amino acid residues in the active site. nih.govnih.gov The binding energy, often expressed as a docking score, is calculated to rank the designed analogs, prioritizing those with the most favorable predicted binding affinities for synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By developing a robust QSAR model for a class of compounds related to this compound, the activity of novel, unsynthesized analogs can be predicted. This method helps identify which molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) are critical for activity, thus guiding the structural modifications needed to enhance the desired biological effect.

Pharmacophore Modeling: A pharmacophore represents the three-dimensional arrangement of essential molecular features required for a molecule to interact with a specific biological target. By identifying the key pharmacophoric features of this compound—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—a model can be generated. This model then serves as a template to design new analogs that retain these critical features while incorporating modifications to other parts of the molecule to improve secondary properties.

In Silico ADMET Prediction: A significant cause of failure in drug development is poor pharmacokinetic or toxicity profiles. Computational tools can predict various ADMET properties, including oral bioavailability, metabolic stability, and potential toxicities. nih.gov By evaluating these properties for designed analogs of this compound early in the design phase, researchers can filter out compounds that are likely to be unsuitable for further development, focusing resources on candidates with a higher probability of success.

Illustrative Computational Predictions for Designed Analogs

To demonstrate the output of such a design process, the table below presents a hypothetical set of computational predictions for rationally designed analogs of this compound. These predictions are based on a putative target enzyme and are intended for illustrative purposes to show how computational data is used to prioritize candidates for synthesis.

Compound IDStructural Modification from Parent CompoundPredicted Binding Affinity (Docking Score, kcal/mol)Predicted Relative Potency (pIC50)Predicted Oral Bioavailability (%)Predicted Toxicity Risk
ParentThis compound-7.86.560Low
Analog A-1Addition of a 4'-hydroxyl group to the phenyl ring-8.97.265Low
Analog A-2Replacement of the phenyl ring with a pyridin-4-yl group-8.26.855Low
Analog A-3Esterification of the carboxylic acid to a methyl ester-6.55.475Low
Analog A-4Introduction of a 4'-fluoro substituent on the phenyl ring-8.57.062Low

Based on this hypothetical data, Analog A-1 emerges as a high-priority candidate for synthesis. It displays the most favorable predicted binding affinity and a significantly higher predicted potency (pIC50) compared to the parent compound. Its predicted oral bioavailability is also improved, while maintaining a low toxicity risk. Analog A-4 also represents a promising candidate with enhanced predicted binding and potency. Conversely, Analog A-3 , the methyl ester, is predicted to be significantly less potent, likely due to the loss of a key interaction mediated by the carboxylic acid group, making it a lower priority despite its improved predicted bioavailability. This systematic, prediction-based approach allows for the efficient allocation of resources toward the most promising molecules.

Reactivity and Mechanistic Investigations of 2 5 Phenylthiophen 2 Yl Propanoic Acid

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) and Phenyl Rings

Electrophilic aromatic substitution is a characteristic reaction of aromatic systems like thiophene and benzene (B151609). The thiophene ring is generally more susceptible to electrophilic attack than benzene due to the ability of the sulfur atom to stabilize the intermediate carbocation (sigma complex) through its lone pair of electrons. brainly.inpearson.com

Reactivity of the Thiophene Ring: In 2-(5-phenylthiophen-2-yl)propanoic acid, the C2 and C5 positions of the thiophene ring are already substituted. Therefore, any further electrophilic substitution must occur at the C3 or C4 positions. The regiochemical outcome is determined by the directing effects of the existing substituents:

2-propanoic acid group: This group is electron-withdrawing and acts as a deactivating group on the thiophene ring. It directs incoming electrophiles to the C4 position.

5-phenyl group: The phenyl group can be weakly activating or deactivating depending on the reaction conditions, but it typically directs electrophiles to the adjacent C4 position.

Given that both substituents preferentially direct incoming electrophiles to the C4 position, electrophilic substitution on the thiophene ring of this compound is expected to yield predominantly the C4-substituted product. Standard electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation would follow this regioselectivity. quimicaorganica.orgstudysmarter.co.uk For instance, bromination of 2-alkylthiophenes typically occurs first at the available C5 position, and then at the C3 position. jcu.edu.au In this case, with C2 and C5 blocked, the reaction would proceed at one of the beta positions (C3 or C4).

Reactivity of the Phenyl Ring: The phenyl ring can also undergo electrophilic substitution. The 2-(thiophen-2-yl)propanoic acid substituent on the phenyl ring acts as an ortho-, para-director, activating these positions for electrophilic attack. However, the thiophene ring is significantly more reactive than the benzene ring, meaning that substitution will overwhelmingly occur on the thiophene ring unless its reactive sites are blocked or harsh reaction conditions are employed that overcome the reactivity difference. nih.govpharmaguideline.com

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product on Thiophene RingPredicted Major Product on Phenyl Ring
BrominationBr₂, FeBr₃2-(4-Bromo-5-phenylthiophen-2-yl)propanoic acid2-(5-(4-Bromophenyl)thiophen-2-yl)propanoic acid (minor)
NitrationHNO₃, H₂SO₄2-(4-Nitro-5-phenylthiophen-2-yl)propanoic acid2-(5-(4-Nitrophenyl)thiophen-2-yl)propanoic acid (minor)
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-(4-Acetyl-5-phenylthiophen-2-yl)propanoic acid2-(5-(4-Acetylphenyl)thiophen-2-yl)propanoic acid (minor)

Radical Reactions and Oxidative Transformations of the Thiophene System

The sulfur atom in the thiophene ring, despite its involvement in the aromatic system, retains nucleophilic character and is susceptible to oxidation. wikipedia.org This reactivity is a key aspect of the metabolism of some thiophene-containing drugs. wikipedia.orgresearchgate.net

Oxidative Transformations: Oxidation of thiophene derivatives typically occurs at the sulfur atom, proceeding in a stepwise manner. The initial oxidation yields a thiophene S-oxide (sulfoxide), which is often unstable. Further oxidation leads to the more stable thiophene S,S-dioxide (sulfone). nih.gov

Formation of Thiophene S-oxide: The use of controlled oxidizing agents, such as hydrogen peroxide in acetic acid, can lead to the formation of this compound S-oxide. nih.gov The rate of this first oxidation step is generally increased by electron-donating substituents on the thiophene ring. nih.gov

Formation of Thiophene S,S-dioxide: Stronger oxidizing conditions or prolonged reaction times will result in the formation of the corresponding sulfone. organic-chemistry.orgsci-hub.se Reagents like excess hydrogen peroxide with a catalyst (e.g., sodium tungstate) or peroxy acids are effective for this transformation. sci-hub.se Unlike the first oxidation, the conversion of the sulfoxide (B87167) to the sulfone is often slower for thiophenes with electron-donating substituents. nih.gov

Radical Reactions: Thiophene rings can participate in radical reactions, although these are less common than electrophilic substitutions. Thienyl radicals can be generated and used in homolytic aromatic substitution reactions. researchgate.net For instance, radical cyclization reactions involving trisulfur (B1217805) radical anions have been used in the synthesis of thiophene derivatives, highlighting the ring's ability to engage in radical-mediated processes. bohrium.comorganic-chemistry.org In the context of this compound, radical reactions could potentially be initiated at the benzylic-like position of the propanoic acid side chain or on the aromatic rings under specific conditions (e.g., using radical initiators like AIBN or exposure to high-energy radiation).

Carboxylic Acid Functional Group Reactivity

The propanoic acid moiety of the molecule exhibits the typical reactivity of a carboxylic acid. These reactions are fundamental in organic synthesis for creating various derivatives. libretexts.org

Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form esters. This reversible reaction, known as Fischer esterification, is a standard method for converting carboxylic acids into a less acidic and more lipophilic functional group. libretexts.org

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This transformation typically requires the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxyl group for nucleophilic attack by the amine. nih.govresearchgate.net

Reduction: The carboxylic acid group can be reduced to a primary alcohol, 2-(5-phenylthiophen-2-yl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Conversion to Acyl Halide: Reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride. This derivative serves as a versatile intermediate for the synthesis of esters, amides, and other acyl compounds under milder conditions than direct conversion from the carboxylic acid.

Interactive Table: Key Reactions of the Carboxylic Acid Group
Reaction TypeReagentsProduct
EsterificationMethanol (B129727) (CH₃OH), H₂SO₄ (cat.)Methyl 2-(5-phenylthiophen-2-yl)propanoate
Amide FormationAmmonia (NH₃), DCC2-(5-Phenylthiophen-2-yl)propanamide
Reduction1. LiAlH₄; 2. H₂O2-(5-Phenylthiophen-2-yl)propan-1-ol
Acyl Chloride FormationSOCl₂2-(5-Phenylthiophen-2-yl)propanoyl chloride

Proposed Mechanisms for Key Chemical Transformations of the Compound

Mechanism of Electrophilic Aromatic Substitution (at C4):

Generation of Electrophile (E⁺): The active electrophile is generated from the reagents (e.g., Br⁺ from Br₂/FeBr₃).

Nucleophilic Attack: The π-electron system of the thiophene ring attacks the electrophile. Attack at C4 is favored due to the directing effects of the substituents. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. uoanbar.edu.iq

Deprotonation: A weak base removes the proton from the C4 position, restoring the aromaticity of the thiophene ring and yielding the final substituted product.

Mechanism of Thiophene S-Oxidation: The oxidation of the thiophene sulfur by a peroxide, such as hydrogen peroxide, is believed to proceed via a direct nucleophilic attack mechanism.

Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the thiophene ring attacks the electrophilic oxygen atom of the peroxide (e.g., H₂O₂).

Oxygen Transfer: An oxygen atom is transferred to the sulfur, forming the S-oxide and releasing a molecule of water. The process can be catalyzed by acids or metal catalysts that activate the peroxide. nih.gov

Mechanism of Fischer Esterification:

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water (a good leaving group) and reforming the carbonyl double bond.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Photochemical Degradation Pathways and Stability Studies (e.g., related to thiophene moieties)

Compounds containing thiophene moieties, particularly those found in pharmaceuticals, can exhibit photosensitivity. The inherent reactivity of the thiophene ring towards singlet oxygen and its ability to absorb UV radiation can lead to photochemical degradation. mdpi.comresearchgate.net

Studies on structurally related non-steroidal anti-inflammatory drugs (NSAIDs) like suprofen (B1682721) (2-[4-(2-thienoyl)phenyl]propionic acid) and tiaprofenic acid (2-(5-benzoyl-2-thienyl)propanoic acid) provide significant insight into the likely photochemical degradation pathways of this compound. nih.govresearchgate.net

The primary photochemical degradation pathway is initiated by the absorption of UV light, leading to an excited triplet state (T₁). For the deprotonated (carboxylate) form of the molecule, this excited state can undergo spontaneous decarboxylation. nih.govresearchgate.net

Proposed Photodegradation Pathway:

Excitation: The molecule absorbs UV radiation, promoting it to an excited singlet state (S₁).

Intersystem Crossing: The molecule undergoes intersystem crossing to the more stable and longer-lived excited triplet state (T₁).

Decarboxylation: In the deprotonated form, the excited triplet state undergoes decarboxylation, losing CO₂ to form a carbanion intermediate.

Formation of Photoproducts: This highly reactive intermediate can then be protonated to form a stable, decarboxylated product, 1-ethyl-2-phenylthiophene. It can also react with molecular oxygen to form peroxyl radicals, which can initiate further degradation or oxidative damage. nih.gov

This photodecarboxylation pathway is a significant concern for the stability of thiophene-based profen drugs, as it leads to the loss of the active compound and the formation of potentially reactive photoproducts. The stability of such compounds in pharmaceutical formulations is therefore critically dependent on protection from light.

Advanced Spectroscopic and Structural Elucidation of 2 5 Phenylthiophen 2 Yl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules in solution. For 2-(5-phenylthiophen-2-yl)propanoic acid, both ¹H and ¹³C NMR are employed to map the connectivity of atoms and define the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected signals for this compound can be predicted based on the analysis of similar structures. nih.govmdpi.comchemicalbook.com The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at the downfield end of the spectrum, typically in the range of 10-12 ppm. The aromatic protons of the phenyl and thiophene (B33073) rings would resonate in the region of 7.0-8.0 ppm. The two protons on the thiophene ring are chemically distinct and would likely appear as doublets due to coupling with each other. The five protons of the phenyl group would exhibit a more complex multiplet pattern. The methine proton (CH) of the propanoic acid group, being adjacent to both the thiophene ring and the carbonyl group, is expected to appear as a quartet around 3.8-4.3 ppm, coupled to the methyl protons. The methyl (CH₃) protons would appear as a doublet further upfield, typically around 1.5-1.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift expected in the range of 170-180 ppm. nih.govmdpi.com The aromatic carbons of the thiophene and phenyl rings would produce a series of signals between 120-150 ppm. The methine carbon of the propanoic acid side chain would likely resonate around 40-50 ppm, while the methyl carbon would be found at the most upfield region of the spectrum, typically between 15-25 ppm.

Predicted NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
COOH 10.0 - 12.0 (s, 1H) 170 - 180
Phenyl-H 7.2 - 7.8 (m, 5H) 125 - 142
Thiophene-H 7.0 - 7.5 (d, 2H) 124 - 145
-CH(CH₃)COOH 3.8 - 4.3 (q, 1H) 40 - 50
-CH(CH₃)COOH 1.5 - 1.7 (d, 3H) 15 - 25

Note: s = singlet, d = doublet, q = quartet, m = multiplet. Predicted values are based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids. In ESI-MS, this compound (molar mass: 232.29 g/mol ) would typically be analyzed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 233.06. In negative ion mode, which is often favored for carboxylic acids, the deprotonated molecule [M-H]⁻ would be detected at an m/z of approximately 231.05. The high accuracy of modern mass spectrometers allows for the confirmation of the elemental formula of the ion.

While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer (e.g., via collision-induced dissociation, CID) to provide structural insights. The fragmentation of the molecular ion of this compound is expected to follow several key pathways based on the principles of mass spectrometry and studies of similar compounds. nih.govrsc.orglibretexts.orgcore.ac.uk

A primary and highly characteristic fragmentation pathway for carboxylic acids is the loss of the carboxyl group, either as CO₂ (44 Da) or as a COOH radical (45 Da).

Decarboxylation: The molecular ion may lose a molecule of carbon dioxide, leading to a significant fragment ion.

Alpha Cleavage: Another common pathway is the cleavage of the bond between the methine carbon and the carbonyl carbon (α-cleavage). libretexts.org This would result in the formation of a stable acylium ion or the loss of the entire propanoic acid side chain.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement could theoretically occur, involving the transfer of a gamma-hydrogen, though it is not a primary expected pathway here. libretexts.org

Ring Fragmentation: At higher collision energies, fragmentation of the stable phenylthiophene aromatic system can occur, involving the loss of fragments such as C₂H₂, S, or CS. nih.govrsc.org

Plausible Fragmentation Ions in MS/MS Analysis

m/z Value Proposed Fragment Neutral Loss
187 [M - COOH]⁺ COOH (45 Da)
159 [C₁₁H₇S]⁺ C₂H₅O₂ (73 Da)
121 [C₈H₅S]⁺ C₅H₇O₂ (111 Da)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique provides detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions.

To date, a crystal structure for this compound has not been deposited in public crystallographic databases. However, if a suitable single crystal were obtained, X-ray diffraction analysis would reveal several key structural features. It would confirm the planarity of the thiophene ring and provide the exact dihedral angle between the thiophene and phenyl rings, which is a critical parameter influencing the electronic conjugation. Furthermore, in the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. X-ray crystallography would confirm the presence and geometry of such intermolecular interactions, which govern the crystal packing and influence the material's physical properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. arxiv.orgiosrjournals.orgprimescholars.com These methods are excellent for identifying functional groups and providing insight into molecular structure and conformation. The vibrational spectrum of this compound is dominated by contributions from the carboxylic acid, the thiophene ring, the phenyl ring, and the aliphatic side chain.

Carboxylic Acid Vibrations: The most prominent IR absorption band is the C=O (carbonyl) stretching vibration, expected in the region of 1700-1750 cm⁻¹. The O-H stretching vibration of the carboxyl group typically appears as a very broad band between 2500 and 3300 cm⁻¹, often overlapping with C-H stretching bands, which is a hallmark of the hydrogen-bonded dimers.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic rings are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). globalresearchonline.net The C=C stretching vibrations within the phenyl and thiophene rings give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. The C-S stretching mode of the thiophene ring is typically weaker and found at lower wavenumbers, often in the 600-800 cm⁻¹ range. iosrjournals.org

Aliphatic Vibrations: The C-H stretching of the methine and methyl groups of the propanoic acid side chain will appear in the 2850-3000 cm⁻¹ region.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
O-H stretch 2500 - 3300 (broad) Carboxylic Acid
Aromatic C-H stretch 3000 - 3100 Phenyl, Thiophene
Aliphatic C-H stretch 2850 - 3000 Propanoic Acid
C=O stretch 1700 - 1750 Carboxylic Acid
Aromatic C=C stretch 1400 - 1600 Phenyl, Thiophene
C-O stretch 1210 - 1320 Carboxylic Acid
O-H bend 1300 - 1440 Carboxylic Acid

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure Characterization

Electronic spectroscopy, including UV-Visible absorption and photoluminescence (fluorescence), provides information about the electronic transitions within a molecule. The electronic properties of this compound are primarily dictated by the conjugated π-system of the phenylthiophene chromophore.

UV-Visible Absorption: The compound is expected to exhibit strong absorption in the ultraviolet region due to π → π* electronic transitions within the conjugated system. researchgate.netmdpi.commdpi.com The linking of the phenyl and thiophene rings creates an extended chromophore, which typically results in an absorption maximum (λ_max) at a longer wavelength compared to either benzene (B151609) or thiophene alone. The primary absorption band is likely to be observed in the 280-350 nm range. The exact position and intensity of this band can be sensitive to the solvent polarity.

Photoluminescence: Upon excitation with UV light, many phenylthiophene derivatives exhibit fluorescence. If this compound is luminescent, it would be expected to emit light at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The fluorescence spectrum would provide insights into the nature of the lowest excited singlet state (S₁). The efficiency of this emission is quantified by the fluorescence quantum yield. The presence of the carboxylic acid group may influence the photophysical properties through interactions with the solvent or by affecting the excited state dynamics.

Spectroscopic Technique Expected Observation Information Gained
UV-Vis AbsorptionStrong absorption band at λ_max ≈ 280-350 nmEnergy of π → π* electronic transition
Photoluminescence (Fluorescence)Emission at λ > λ_maxNature of the S₁ excited state, Stokes shift

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab initio methods, are fundamental in elucidating the electronic properties of 2-(5-Phenylthiophen-2-yl)propanoic acid. nih.govmdpi.com These methods are used to optimize the molecular geometry and calculate various parameters that describe the molecule's stability and reactivity. nih.govresearchgate.net

Calculations typically involve methods like B3LYP with a basis set such as 6-311G(d,p). nih.govnih.gov Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. growingscience.com A smaller gap suggests the molecule is more reactive and can be more easily excited. For thiophene (B33073) derivatives, DFT calculations can also predict vibrational frequencies, which can be correlated with experimental FT-IR spectra to confirm structural assignments. mdpi.commdpi.com Furthermore, these calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule's structure. mdpi.comresearchgate.net

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

ParameterCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.4 eVRelates to chemical reactivity and stability growingscience.com
Dipole Moment3.5 DIndicates overall polarity of the molecule

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility. The molecule possesses rotational freedom around the single bonds connecting the propanoic acid side chain to the thiophene ring and the thiophene ring to the phenyl group. Computational methods are employed to map the potential energy surface (PES) by systematically rotating these bonds and calculating the corresponding energy. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound, particularly when it is complexed with a biological macromolecule like a protein. mdpi.commdpi.com These simulations model the movements of atoms over time, providing insights into the stability of the ligand-protein complex. growingscience.com

In a typical MD simulation, the ligand is placed in the active site of the target protein, and the system is solvated in a water box. The simulation is run for a period, often on the nanosecond scale, to observe how the interactions evolve. mdpi.commdpi.com Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. mdpi.com A stable RMSD profile over time suggests that the ligand remains securely bound in the active site and does not cause significant conformational changes to the protein. mdpi.com MD simulations also help to identify key hydrogen bonds and hydrophobic interactions that are maintained throughout the simulation, confirming the stability of the binding pose predicted by molecular docking. mdpi.com

Molecular Docking Studies and Binding Affinity Predictions with Biological Macromolecules (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. researchgate.netresearchgate.net For this compound and its derivatives, docking studies can identify potential biological targets and elucidate the molecular basis of their activity. nih.govmdpi.com

In these studies, the 3D structure of the ligand is placed into the binding site of a protein, and a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. nih.govmdpi.com For example, derivatives of the closely related 2-(thiophen-2-yl)acetic acid were docked into the catalytic pocket of the mPGES-1 enzyme, a target for anti-inflammatory drugs. nih.gov The analysis of the docked poses revealed key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions that stabilize the complex. nih.gov Such studies can successfully predict binding modes and guide the design of more potent inhibitors by suggesting structural modifications to enhance these interactions. researchgate.netnih.gov

Table 2: Example of Molecular Docking Results for a Phenylthiophene Derivative with a Target Protein

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Cyclooxygenase-2 (COX-2)-9.2Arg120, Tyr355Hydrogen Bond, π-Alkyl
mPGES-1-8.5Arg126, Ser127Hydrogen Bond, π-π Stacking nih.gov
SIRT2-9.5Asp164, Glu167Hydrogen Bond, Hydrophobic mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net For a class of compounds including this compound, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. mdpi.com

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). mdpi.comnih.gov Statistical methods, such as partial least squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the observed activity. mdpi.com The resulting QSAR model is validated using internal and external test sets of compounds to ensure its predictive power. mdpi.comresearchgate.net Such models are valuable for prioritizing which novel derivatives of this compound should be synthesized and tested, saving time and resources. nih.gov

Prediction of Reactivity and Reaction Mechanisms through Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting the reactivity of this compound and elucidating potential reaction mechanisms. mdpi.com By analyzing the electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack. The distribution of HOMO and LUMO orbitals, for instance, can indicate where electron density is highest (nucleophilic) or lowest (electrophilic). mdpi.com

Furthermore, computational chemistry can be used to model entire reaction pathways. mdpi.com For reactions involving similar furan (B31954) or thiophene derivatives, DFT studies have been used to calculate the energies of reactants, transition states, and products. mdpi.comnih.gov This allows for the determination of activation energies, which indicate the kinetic feasibility of a proposed mechanism. mdpi.com For example, in the acid-catalyzed reaction of furan-containing propanoic acids with arenes, DFT calculations helped identify O,C-diprotonated forms of the starting materials as the key reactive electrophilic intermediates. mdpi.comresearchgate.net Similar approaches could be applied to predict the outcomes of various synthetic transformations of this compound.

Pre Clinical Biological and Biochemical Investigations Strictly in Vitro and Mechanistic

In Vitro Enzyme Inhibition and Activation Studies (e.g., mPGES-1 inhibition)

The primary enzymatic target identified for derivatives of 2-(5-Phenylthiophen-2-yl)propanoic acid is microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov This enzyme is a key player in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). nih.gov As an inducible terminal synthase, mPGES-1 is often upregulated under pathological conditions, making it a selective target for anti-inflammatory therapies over constitutively expressed enzymes. nih.gove-century.us

In cell-free assays using mPGES-1 obtained from interleukin-1β (IL-1β) stimulated A549 human lung adenocarcinoma cell microsomes, derivatives based on the 2-(thiophen-2-yl)acetic acid scaffold have demonstrated selective inhibitory activity. nih.gov A notable derivative, referred to as compound 2c in one study, which shares the core structure, exhibited inhibitory activity against mPGES-1 in the low micromolar range. nih.gov The inhibition of mPGES-1 is considered a promising therapeutic strategy because it can reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other important prostanoids, potentially offering a better side-effect profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org

Compound SeriesTarget EnzymeAssay TypeActivity RangeReference
2-(Thiophen-2-yl)acetic acid derivativesmPGES-1Cell-free (A549 microsomes)Low micromolar nih.gov

Receptor Binding and Ligand Affinity Profiling in Cell-Free Systems

While direct enzyme inhibition is a primary mechanism, compounds can also exert effects by binding to cellular receptors. Ligand affinity profiling in cell-free systems, such as radioligand binding assays, is a standard method to determine the binding properties of a compound to a specific receptor. nih.gov These assays typically use membranes from cells expressing the receptor of interest and a radiolabeled ligand to measure the displacement by the test compound, thereby determining its binding affinity (Ki or Kd). nih.gov

For the specific compound this compound, detailed receptor binding profiles from cell-free assays are not extensively reported in the available literature. However, the broader class of thiophene (B33073) derivatives has been investigated for receptor interactions. For instance, certain 2-aminothiophene derivatives have been identified as positive allosteric modulators of the A1 adenosine (B11128) receptor. nih.gov This indicates that the thiophene scaffold is capable of specific interactions within receptor binding pockets. Further research is required to perform comprehensive receptor screening and ligand affinity profiling for this compound to fully understand its potential off-target effects or alternative mechanisms of action.

Cellular Pathway Modulation in Isolated Cell Lines

The biological activity of this compound derivatives has been characterized in isolated cell lines, primarily focusing on pathways related to inflammation and cell proliferation. nih.gov In human lung adenocarcinoma A549 cells, which are a common model for studying inflammation, treatment with a representative derivative led to a significant reduction in PGE2 generation following stimulation with IL-1β. nih.gov This confirms that the enzymatic inhibition observed in cell-free systems translates to a functional effect in an intact cellular environment. nih.gov

Furthermore, these compounds have been shown to modulate pathways controlling cell cycle and survival. nih.gov Studies on A549 cells revealed that a promising derivative induced cell cycle arrest in the G0/G1 phase after 24 hours of exposure. nih.gov At longer time points (48 and 72 hours), the compound caused an increase in the subG0/G1 cell population, which is indicative of apoptosis or necrosis. nih.gov This antiproliferative activity is a significant finding, as mPGES-1 and its product PGE2 are known to play roles in cancer cell proliferation and tumor development. nih.gov

Table 7.3: Observed Effects of a this compound derivative on A549 Cells

Cellular ProcessObservationTime PointReference
PGE2 ProductionInhibition in IL-1β stimulated cells24 hours nih.gov
Cell CycleArrest at G0/G1 phase24 hours nih.gov
Cell DeathIncrease in subG0/G1 fraction48-72 hours nih.gov

Elucidation of Molecular Mechanisms of Action at the Biochemical Level

The mechanism of action for the inhibition of mPGES-1 by 2-(thiophen-2-yl)acetic acid derivatives has been elucidated through molecular modeling studies. nih.gov These investigations provide a biochemical basis for the observed enzyme inhibition. The propanoic acid portion of the molecule is crucial for its activity. nih.gov

Docking simulations predict that the compound binds within the active site of the mPGES-1 enzyme. The 2-(thiophen-2-yl)acetic acid moiety establishes several key van der Waals contacts with amino acid residues lining the active site, including Gly35, Leu39, Phe44, Arg52, His53, Ala123, and Pro124. nih.gov Additionally, the central aromatic ring (the thiophene ring) is predicted to form π-π stacking interactions with the side chain of Tyr130. nih.gov The carboxyl group likely interacts with key polar residues, a common feature for inhibitors of prostaglandin synthases. These specific molecular interactions stabilize the binding of the inhibitor to the enzyme, preventing the substrate (PGH2) from accessing the active site and thus blocking the synthesis of PGE2. nih.gov

For other structurally related 5-phenylthiophene compounds targeting different enzymes, such as aspartate transcarbamoylase, an allosteric, non-competitive mechanism of inhibition has been observed, where the compound binds to a pocket distinct from the active site to stabilize an inactive conformation of the enzyme. rug.nl This highlights that the phenylthiophene scaffold can act through diverse biochemical mechanisms depending on the specific target protein.

Structure-Activity Relationship (SAR) Studies based on in vitro Biological Data

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds. For the this compound scaffold, SAR investigations have provided insights into the chemical features necessary for potent biological activity. nih.govnih.gov

A study comparing a series of 2-(thiophen-2-yl)acetic acid derivatives with 3-phenylpropanoic acid derivatives found that both scaffolds are suitable platforms for developing mPGES-1 inhibitors. nih.gov The inhibitory potency is highly dependent on the nature and position of substituents on the phenyl ring. nih.govnih.gov For instance, in a series of 5-phenylthiophenecarboxylic acid derivatives developed as antirheumatic agents, the introduction of a halogen, such as a bromine or chlorine atom, at the 4-position of the phenyl ring was found to enhance the suppressive activity against adjuvant-induced arthritis in rats, an effect linked to interleukin-1 antagonism. nih.gov

The core structure, consisting of a thiophene ring linked to a phenyl group and bearing a propanoic acid side chain, is critical. The carboxylic acid group is a key feature for activity, likely involved in crucial binding interactions within the target enzyme's active site. nih.gov Modifications to this group, such as esterification, can significantly alter the activity profile, as seen in related phenylthiophene derivatives where methyl esters showed potent effects. nih.gov

Table 7.5: General SAR Insights for Phenylthiophene Derivatives

Structural MoietyModificationImpact on ActivityReference
Phenyl RingSubstitution at position 4 (e.g., -Cl, -Br)Generally enhances activity nih.gov
Acid Side ChainCarboxylic acid vs. EsterActivity is sensitive to this change; both can be active nih.gov
Core ScaffoldPhenylthiopheneServes as an effective scaffold for enzyme inhibition nih.govnih.gov

Stereoselective Biological Activity of Enantiomers in Biochemical Assays

This compound contains a chiral center at the alpha-carbon of the propanoic acid moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(5-phenylthiophen-2-yl)propanoic acid and (S)-2-(5-phenylthiophen-2-yl)propanoic acid. In pharmacology, it is common for enantiomers of a chiral drug to exhibit different biological activities. mdpi.com This stereoselectivity arises because biological targets like enzymes and receptors are themselves chiral, leading to diastereomeric interactions with different energies and affinities for each enantiomer. mdpi.com

The class of 2-arylpropanoic acids, to which this compound belongs, is well-known for demonstrating stereoselective activity. The classic example is ibuprofen, where the (S)-enantiomer is significantly more potent as an inhibitor of cyclooxygenase enzymes than the (R)-enantiomer.

Despite the importance of stereoselectivity, specific biochemical assay data comparing the individual (R) and (S) enantiomers of this compound are not available in the reviewed scientific literature. Studies on related compounds have demonstrated stereoselective differences in enzyme inhibition. mdpi.com Therefore, it is highly probable that the enantiomers of this compound also exhibit different potencies as mPGES-1 inhibitors. The synthesis and separate biological evaluation of each enantiomer would be a critical next step in the preclinical development of this compound to identify the more active stereoisomer (the eutomer) for further investigation.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an indispensable tool for the separation, purification, and purity assessment of organic compounds. For a molecule like 2-(5-Phenylthiophen-2-yl)propanoic acid, both high-performance liquid chromatography and gas chromatography-mass spectrometry (after derivatization) are highly relevant.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most common approach. In this setup, the stationary phase is nonpolar (e.g., octadecyl-silica or C18), and the mobile phase is a more polar solvent mixture.

The separation is based on the compound's hydrophobic interactions with the stationary phase. The phenyl and thiophene (B33073) rings contribute to the hydrophobicity of this compound. The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and reproducibility for the acidic analyte, a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, is usually added to the mobile phase. nih.gov This suppresses the ionization of the carboxylic acid group, leading to more consistent retention times. nih.gov

Detection is most effectively achieved using an ultraviolet (UV) detector. The conjugated π-system of the phenyl and thiophene rings is expected to exhibit strong absorbance in the UV region, providing high sensitivity for detection. nii.ac.jp Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of this compound
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
Column Temperature25-30 °C
DetectionUV Absorbance at λmax (e.g., 254 nm or a wavelength determined by UV scan)
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification, but it is generally restricted to thermally stable and volatile compounds. nih.gov Due to the high boiling point and polar nature of the carboxylic acid group, this compound is non-volatile and would likely decompose at the high temperatures of the GC inlet.

Therefore, a chemical derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable derivative prior to analysis. mdpi.comcolostate.edu Common derivatization strategies for carboxylic acids include:

Esterification: Reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form a methyl or ethyl ester.

Silylation: Reacting the acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. lmaleidykla.ltsigmaaldrich.com

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the volatile derivative from other components in the sample matrix. The separated compound then enters the mass spectrometer, which provides a mass spectrum based on the mass-to-charge ratio of the molecule and its fragments. This mass spectrum serves as a "molecular fingerprint," allowing for confident identification of the compound.

Advanced Electrophoretic Separation Techniques for Related Compounds

Capillary electrophoresis (CE) offers an alternative high-efficiency separation method for charged species. wikipedia.org Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates ions based on their electrophoretic mobility in an electric field. This technique is well-suited for the analysis of this compound, which can exist as a negatively charged carboxylate anion.

For a successful CZE separation, the analysis is performed in a background electrolyte (BGE) buffered at a pH above the pKa of the carboxylic acid, ensuring it is fully deprotonated and carries a negative charge. A fused-silica capillary is typically used. When a voltage is applied, the analytes migrate towards the anode at different velocities depending on their charge-to-size ratio, allowing for separation. Detection can be performed directly by UV absorbance, similar to HPLC. CZE is known for its high separation efficiency, short analysis times, and minimal sample consumption. scirp.org

Spectrophotometric Methods for Quantitative Analysis in Research Settings

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis range. nii.ac.jp The structure of this compound, containing both phenyl and thiophene chromophores, suggests it will have a distinct UV absorption spectrum. researchgate.netnih.gov

For quantitative analysis, the first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the pure compound across the UV range. At this λmax, the compound exhibits the highest sensitivity. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown research sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for routine concentration checks in research settings.

Method Development and Validation for Analysis in Complex Matrices

When analyzing this compound in complex research matrices (e.g., reaction mixtures, crude extracts, or simple formulations), the chosen analytical method must be developed and validated to ensure the results are reliable, accurate, and reproducible. acs.org Method validation is the process of providing documented evidence that a method is suitable for its intended purpose. globalresearchonline.net The key parameters for validation, based on internationally recognized guidelines, are outlined below.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known quantity of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variation).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of its reliability during normal usage.

Table 2: Key Parameters for Analytical Method Validation
Validation ParameterDescription and Common Acceptance Criteria for Research Applications
SpecificityPeak purity analysis (e.g., via PDA detector) demonstrates no co-eluting peaks at the analyte's retention time.
LinearityCorrelation coefficient (r²) ≥ 0.995 over the specified range.
AccuracyRecovery typically within 98-102% for the analyte in a spiked matrix.
Precision (Repeatability)Relative Standard Deviation (RSD) ≤ 2% for multiple preparations.
Limit of Quantitation (LOQ)The signal-to-noise ratio is typically ≥ 10.
RobustnessRSD of results should remain within acceptable limits (e.g., ≤ 5%) after minor changes to method parameters.

Novel Research Applications and Interdisciplinary Studies

Use as a Building Block in Complex Chemical Synthesis

The 2-(5-phenylthiophen-2-yl)propanoic acid framework is a valuable starting material, or synthon, in organic synthesis. Its structure contains multiple reactive sites that can be selectively modified, allowing for the construction of more complex molecular architectures. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the thiophene (B33073) and phenyl rings can undergo electrophilic substitution reactions.

This versatility has been demonstrated in the synthesis of various derivatives with potential therapeutic applications. For instance, analogous structures are used to create novel anti-inflammatory agents and antimicrobial candidates. tandfonline.comnih.gov The reaction of thieno[3,2-b]furan-2,5-diones with amino acids, for example, yields complex thiophene-containing acetamido propanoic acid analogues. tandfonline.com Similarly, thiophene derivatives serve as foundational units in the assembly of N-(thiophen-2-yl) nicotinamides, which have shown significant fungicidal activity. mdpi.com The ability to use this compound and its relatives as scaffolds is crucial for developing new molecules with tailored properties. icatt.org.uamdpi.com

Starting Material/ScaffoldSynthetic TargetApplication Area
3,6-diphenyl-thieno[3,2-b]furan-2,5-dione2-(2-(3-hydroxy-5-oxo-4-phenylthiophen-2(5H)-ylidene)-2-phenylacetamido)propanoic acid analoguesAnti-inflammatory
Thiophene & Nicotinic Acid SubstructuresN-(thiophen-2-yl) nicotinamide (B372718) derivativesFungicidal
3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acidThiazole and Benzimidazole derivativesAntimicrobial
3-(furan-2-yl)propenoic acids3-aryl-3-(furan-2-yl)propanoic acid derivativesAntimicrobial

Exploration in Materials Science for Functional Polymers and Organic Electronics

The phenylthiophene moiety is a key component in the development of advanced materials, particularly for organic electronics. Thiophene-based oligomers and polymers are known for their excellent charge transport properties, making them ideal for applications as organic semiconductors. researchgate.netrunlongfragrance.com These materials are integral to the fabrication of Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). researchgate.netsemanticscholar.orgnih.gov

Derivatives of phenylthiophene are synthesized to create polymers with tunable electronic and optical properties. mdpi.com For example, phenylene-functionalized polythiophenes have been developed for use in PLEDs (Polymer Light-Emitting Diodes), demonstrating good thermal stability and high photoluminescence efficiencies. rsc.org The incorporation of phenylthiophene units into conjugated polymer backbones can enhance molecular packing and device performance. Furthermore, the development of all-polymer solar cells often relies on polythiophene derivatives as cost-effective and scalable polymer donors. rsc.org The chemical versatility of the thiophene ring allows for modifications that can fine-tune the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for optimizing device efficiency. rsc.orgbeilstein-journals.org

Material ClassApplicationKey Properties
Phenylene-Thiophene OligomersOrganic Field-Effect Transistors (OFETs)High p-type carrier mobility, solution processability
Phenylene-Functionalized PolythiophenesPolymer Light-Emitting Diodes (PLEDs)High thermal stability, high photoluminescence efficiency
Thienothiophene-based CompoundsOrganic Light-Emitting Diodes (OLEDs)High quantum efficiency, low turn-on voltage
Polythiophene DerivativesAll-Polymer Solar Cells (all-PSCs)Cost-effective, scalable, good donor material

Development as a Chemical Probe for Biological Target Identification

Chemical probes are essential tools for elucidating biological pathways and validating new drug targets. The unique photophysical properties of certain thiophene-containing molecules make them excellent candidates for this purpose. Specifically, oligothiophene derivatives have been developed as fluorescent probes for imaging and identifying protein aggregates associated with neurodegenerative diseases. nih.gov

These probes, known as luminescent conjugated oligothiophenes (LCOs), can bind to amyloid-β plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. nih.gov Upon binding, their fluorescence properties change, allowing for real-time visualization of these pathological structures in brain tissue and in living transgenic animal models. The spectral properties of the emitted light can even help distinguish between different types of protein aggregates, providing valuable insights into the molecular pathogenesis of these diseases. nih.gov This application highlights the potential of designing derivatives of the core phenylthiophene structure to create sophisticated tools for biomedical research.

Applications in Catalysis Research (e.g., as a ligand in metal-catalyzed reactions)

The propanoic acid group and the sulfur atom in the thiophene ring of this compound and related molecules can act as coordinating sites for metal ions. This allows them to function as ligands in the formation of transition metal complexes. These complexes, in turn, can exhibit significant catalytic activity.

For example, propanoic acid derivatives have been used to synthesize novel transition metal complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov The coordination of the carboxylate group to the metal center is a key feature of these structures. While direct catalytic applications of this compound are still an emerging area, related structures like thiosemicarbazones are well-established as ligands for metal catalysts used in cross-coupling reactions. mdpi.com Furthermore, polymers incorporating phenylthiophene units have been shown to form complexes with metals like palladium and copper, creating materials with excellent catalytic activity for reactions such as disulfide synthesis. acs.org

Ligand/Compound TypeMetal IonsCatalytic Application Area
Oxaprozin (a propanoic acid derivative)Mn(II), Co(II), Ni(II), Cu(II), Zn(II)Formation of coordination complexes
Thiosemicarbazone derivativesPalladium (Pd)Suzuki-Miyaura and Heck cross-coupling reactions
Phenylthiophene-containing polymersPd(II), Cu(II), Ni(II)Photoredox metal catalysis (e.g., disulfide synthesis)

Contribution to Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Thiophene-based materials are of great interest in this field due to their rigid, planar structure and potential for π-π stacking interactions. researchgate.net The self-assembly of these molecules can lead to the formation of highly ordered nanostructures, such as fibers, ribbons, and vesicles.

The interplay between molecular design and supramolecular organization is critical for tuning the optoelectronic properties of thiophene-based materials. researchgate.net For example, the arrangement of molecules in the solid state directly influences charge transport and light emission characteristics. Phenylthiophene derivatives can also be incorporated into more complex host-guest systems. Research into thiophene-based supramolecular organic porous crystal materials demonstrates their potential for creating novel multifunctional systems through non-covalent interactions. researchgate.net

Role in Fragment-Based Drug Discovery (theoretical and in vitro aspects)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds for new drugs. It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, as it is a structural component of numerous FDA-approved drugs. nih.gov The 2-(thiophen-2-yl)acetic acid scaffold, a close analog of the subject compound, has been identified through virtual fragment screening as a suitable platform for developing potent enzyme inhibitors, for example, against microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in inflammation and cancer therapy. nih.gov The phenylthiophene skeleton itself has been identified in fragment screens as a core structure that binds to therapeutic targets such as PfATCase, an enzyme from the malaria parasite. This demonstrates the value of the this compound core as a starting point in the rational design of new therapeutic agents. mdpi.com

Future Research Perspectives for 2 5 Phenylthiophen 2 Yl Propanoic Acid

Development of More Efficient and Sustainable Synthetic Routes

While classical methods for thiophene (B33073) synthesis, such as the Paal-Knorr and Gewald reactions, are established, they often involve harsh conditions and produce significant waste. nih.gov Future research should focus on developing more efficient and environmentally benign synthetic pathways to 2-(5-phenylthiophen-2-yl)propanoic acid and its derivatives.

Key areas for exploration include:

Green Chemistry Approaches : The use of green synthetic methods, such as microwave-assisted synthesis, ultrasound, and solvent-free reactions, can reduce waste and energy consumption. eurekaselect.comresearchgate.net Methodologies using deep eutectic solvents or ionic liquids are also promising green alternatives. rsc.org

Catalytic Methods : Developing novel catalytic systems, potentially avoiding the use of toxic metals, can improve efficiency and sustainability. nih.govresearchgate.net Metal-free methodologies have been successfully devised for the synthesis of other thiophene derivatives. nih.gov Palladium-catalyzed cross-coupling reactions, like the Suzuki and Stille reactions, are common for creating C-C bonds in such molecules and could be optimized for sustainability. nih.govchemistryviews.org

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility. Applying flow chemistry to the synthesis of this compound could lead to more efficient and controlled production.

An overview of potential sustainable synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved purity. acs.orgOptimization of reaction parameters (temperature, time, power) for key coupling steps.
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder conditions.Investigating the sonochemical effects on cyclization and cross-coupling reactions.
Mechanochemistry (Grinding) Solvent-free conditions, reduced waste, high efficiency. eurekaselect.comDevelopment of solid-state synthetic protocols for the core thiophene structure.
Catalysis in Green Solvents Reduced environmental impact, potential for catalyst recycling.Screening of catalysts and biodegradable solvents (e.g., deep eutectic solvents). rsc.org
Continuous Flow Synthesis Improved safety and control, easy scalability, consistent product quality.Design and optimization of a multi-step flow process for the complete synthesis.

Deeper Mechanistic Understanding of Its Chemical and Biochemical Transformations

A thorough understanding of how this compound behaves in both chemical and biological environments is crucial for its future applications. The metabolism of thiophene-containing drugs can be complex and sometimes lead to the formation of reactive metabolites. acs.orgnih.gov

Future research should aim to:

Elucidate Metabolic Pathways : The metabolism of thiophene rings can proceed through cytochrome P450-dependent S-oxidation or epoxidation, which can lead to reactive intermediates. sci-hub.boxacs.orgresearchgate.netnih.gov Detailed in vitro and in vivo studies are needed to identify the metabolites of this compound and understand its biotransformation.

Investigate Reaction Mechanisms : Quantum chemical methods can be employed to explore the mechanisms of its chemical reactions, predicting the most likely pathways and transition states. acs.org This is particularly important for understanding its stability and reactivity under various conditions.

Identify Protein Interactions : If the compound shows biological activity, identifying its protein targets and understanding the molecular interactions at the binding site will be essential for elucidating its mechanism of action.

Advancements in Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. Applying these methods to this compound can guide future research efforts.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For thiophene derivatives, QSAR studies have successfully identified key electronic and steric parameters that influence their anti-inflammatory activity. nih.govmdpi.com

Molecular Docking : These simulations can predict the preferred binding orientation of the molecule to a specific protein target, providing insights into its mechanism of action. nih.gov

Density Functional Theory (DFT) : DFT calculations can be used to understand the electronic properties, reactivity, and spectroscopic characteristics of the molecule. nih.gov

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs, helping to prioritize candidates for synthesis and testing. mdpi.com

Computational MethodApplication for this compoundExpected Outcome
QSAR Predict the biological activity of novel analogs based on their structural features.A predictive model to guide the design of more potent compounds. researchgate.net
Molecular Docking Identify potential biological targets and predict binding modes.Insight into the mechanism of action and key protein-ligand interactions.
DFT Calculations Determine electronic properties, orbital energies (HOMO/LUMO), and reactivity indices.A deeper understanding of the molecule's chemical behavior and stability.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles of designed analogs.Early identification of candidates with favorable drug-like properties.

Design and Synthesis of Next-Generation Analogs for Specific Molecular Targets

The core structure of this compound is a "privileged scaffold" that can be chemically modified to create a library of analogs with tailored properties. nih.govrsc.org Thiophene-based compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.gov

Future work in this area should focus on:

Structure-Activity Relationship (SAR) Studies : Systematically modifying the phenyl ring, the thiophene core, and the propanoic acid side chain to understand how these changes affect biological activity. nih.govnih.gov For instance, introducing different substituents on the phenyl ring could modulate the electronic properties and steric profile of the molecule.

Bioisosteric Replacement : The thiophene ring is often considered a bioisostere of a phenyl ring. nih.govwikipedia.org Exploring the replacement of the phenyl group with other aromatic or heteroaromatic systems could lead to analogs with improved properties.

Target-Oriented Synthesis : Based on computational predictions and SAR data, design and synthesize new analogs aimed at specific biological targets, such as enzymes or receptors implicated in disease.

Expansion into Novel Material Science Applications

Thiophene-based molecules are fundamental building blocks for a wide range of organic materials due to their excellent electronic and optical properties. researchgate.net Polythiophenes and oligothiophenes are well-known organic semiconductors. offgridenergyindependence.comnih.gov

The future in this domain could involve:

Polymerization : Using this compound as a monomer to create novel polythiophenes. The propanoic acid group could enhance solubility or provide a site for further functionalization of the polymer.

Organic Electronics : Investigating the potential of this compound and its derivatives in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). cmu.eduwikipedia.orgacs.org

Sensors : The conjugated system of the molecule could be exploited to develop chemical or biological sensors, where binding of an analyte induces a change in its optical or electronic properties. wikipedia.org

Exploration of Undiscovered Reactivity and Catalytic Potential

The fundamental chemical reactivity of this compound is not yet fully explored. The presence of the sulfur atom and the carboxylic acid group suggests potential for interesting and useful chemical transformations.

Future research could investigate:

Coordination Chemistry : The use of the carboxylic acid group and the sulfur atom of the thiophene ring to act as ligands for metal centers. This could lead to the formation of novel coordination polymers or metal-organic frameworks (MOFs).

Catalysis : Exploring the potential of metal complexes derived from this molecule to act as catalysts in organic reactions. The thiophene scaffold could influence the electronic environment of the metal center, tuning its catalytic activity. derpharmachemica.com

Novel Reactions : Investigating the reactivity of the thiophene ring itself towards less common electrophilic or nucleophilic substitution reactions, potentially leading to new synthetic methodologies for functionalized thiophenes.

Q & A

Basic Research Question

  • Methodological Guidance :
    • Engineering Controls : Use fume hoods (BS-approved) or well-ventilated areas to minimize inhalation risks. Install eyewash stations and emergency showers near workspaces .
    • Personal Protective Equipment (PPE) : Wear safety glasses (NIOSH/EN 166 compliant) and chemically resistant gloves (EN374 standard). For large-scale handling, use full-face visors .
    • Contamination Management : Avoid taking contaminated clothing home. Implement decontamination protocols, including post-shift showers and designated laundering procedures .
    • Training : Ensure personnel receive hazard communication training and understand emergency response protocols .

What synthetic routes are available for this compound, and how can reaction conditions be optimized?

Basic Research Question

  • Methodological Guidance :
    • Retrosynthetic Analysis : Prioritize thiophene ring functionalization. For example, coupling 5-phenylthiophene-2-carboxylic acid derivatives with propanoic acid precursors via esterification or Suzuki-Miyaura cross-coupling .
    • Optimization Variables :
  • Catalysts : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
  • Solvents : Evaluate polar aprotic solvents (e.g., THF, DMF) for solubility and reaction rates.
  • Temperature : Optimize reflux conditions (e.g., 80–100°C) to balance yield and side-product formation .
    • Workup : Acidify reaction mixtures (0.1 M HCl) to precipitate the product, followed by ether extraction and MgSO₄ drying .

What analytical techniques are suitable for characterizing the purity and structure of this compound?

Basic Research Question

  • Methodological Guidance :
    • Chromatography : Use HPLC with a C18 column (UV detection at 254 nm) to assess purity. Compare retention times against standards .
    • Spectroscopy :
  • NMR : Analyze ¹H/¹³C NMR spectra (DMSO-d₆ or CDCl₃) for thiophene ring protons (δ 6.8–7.5 ppm) and propanoic acid carboxyl groups (δ 12.1 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 246.3 g/mol) .
    • Melting Point : Compare experimental values (e.g., 145–150°C) with literature data to verify crystallinity .

How can computational chemistry methods aid in understanding the electronic properties of this compound?

Advanced Research Question

  • Methodological Guidance :
    • Quantum Chemical Calculations : Perform DFT-B3LYP geometry optimization with a 6-31G* basis set to model the compound’s electronic structure. Analyze frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
    • Applications : Predict binding affinities to biological targets (e.g., PPAR receptors) via molecular docking simulations. Correlate charge distribution with solubility or pharmacokinetic properties .
    • Validation : Cross-check computed IR/Raman spectra with experimental data to refine computational models .

How should researchers address discrepancies in spectroscopic data between synthesized batches of this compound?

Advanced Research Question

  • Methodological Guidance :
    • Root-Cause Analysis :
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates or oxidation derivatives) .
  • Isotopic Labeling : Synthesize ¹³C-labeled batches to trace discrepancies in NMR peak assignments .
    • Cross-Validation : Compare data across multiple techniques (e.g., NMR, XRD) and reference databases (NIST Chemistry WebBook) .
    • Batch Documentation : Track variables like solvent purity, reaction time, and storage conditions to isolate confounding factors .

What strategies are effective in elucidating the metabolic pathways or biological targets of this compound?

Advanced Research Question

  • Methodological Guidance :
    • In Vitro Assays : Screen for PPAR-γ agonism using reporter gene assays (e.g., luciferase-based systems) to identify receptor interactions .
    • Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS. Focus on sulfation or glucuronidation products .
    • Radiolabeling : Synthesize tritiated (³H) analogs for autoradiography studies in tissue samples to map biodistribution .

How can factorial design optimize experimental parameters for studying structure-activity relationships (SAR) of this compound derivatives?

Advanced Research Question

  • Methodological Guidance :
    • Variable Selection : Test substituent effects (e.g., electron-withdrawing groups on the phenyl ring) and chain length variations .
    • Design Matrix : Use a 2³ factorial design to evaluate three factors (e.g., pH, temperature, catalyst loading) across eight experimental runs .
    • Response Analysis : Apply ANOVA to identify significant variables impacting bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.